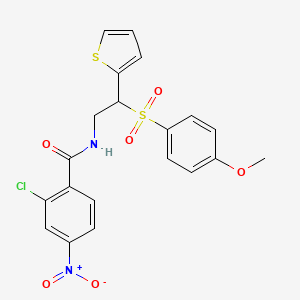

2-chloro-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-4-nitrobenzamide

Description

The compound 2-chloro-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-4-nitrobenzamide is a benzamide derivative featuring distinct functional groups:

- A chloro (-Cl) and nitro (-NO₂) substituent on the benzamide core.

- A 4-methoxyphenylsulfonyl group (-SO₂-C₆H₄-OCH₃) attached to an ethyl backbone.

- A thiophen-2-yl moiety, contributing aromatic heterocyclic character.

Properties

IUPAC Name |

2-chloro-N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O6S2/c1-29-14-5-7-15(8-6-14)31(27,28)19(18-3-2-10-30-18)12-22-20(24)16-9-4-13(23(25)26)11-17(16)21/h2-11,19H,12H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJUULPDUOOILOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-chloro-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-4-nitrobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A chloro group

- A sulfonyl moiety linked to a methoxyphenyl group

- A thiophene ring

- A nitro group

This combination of functional groups is believed to enhance its biological activity by allowing interactions with various biological targets.

The biological activity of 2-chloro-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-4-nitrobenzamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular processes.

- Receptor Modulation : It can interact with various receptors, potentially affecting signal transduction pathways.

- Induction of Apoptosis : Preliminary studies suggest that this compound may induce apoptosis in certain cancer cell lines, possibly through the activation of caspases.

Biological Activity Data

| Biological Activity | Target | Effect |

|---|---|---|

| Enzyme Inhibition | Various kinases | Reduced activity in cell proliferation |

| Receptor Modulation | GPCRs | Altered signaling pathways |

| Apoptosis Induction | Cancer cells | Increased cell death |

Case Studies and Research Findings

- Antitumor Activity : In a study published in Cancer Letters, researchers demonstrated that 2-chloro-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-4-nitrobenzamide exhibited significant cytotoxic effects on breast cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase .

- Anti-inflammatory Effects : Another study highlighted its potential anti-inflammatory properties by showing that the compound reduced the production of pro-inflammatory cytokines in macrophage models . This suggests a possible application in treating inflammatory diseases.

- Antimicrobial Activity : Research indicated that the compound has antimicrobial properties against various bacterial strains, demonstrating its potential as an antibiotic agent .

Synthesis and Optimization

The synthesis of 2-chloro-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-4-nitrobenzamide typically involves multi-step organic reactions including:

- Sulfonylation

- Amidation

- Condensation reactions

Optimization techniques such as continuous flow reactors and advanced purification methods have been employed to enhance yield and purity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural Analogues

(a) 5-Chloro-N-[4-(4-Methoxy-3-Methylphenyl)-1,3-Thiazol-2-yl]-2-Nitrobenzamide (CAS: 313395-73-2)

- Key Differences : Replaces the thiophen-2-yl and sulfonyl groups with a thiazol ring and methyl-methoxy substitution on the aryl group.

- The methyl group may increase lipophilicity, affecting membrane permeability .

(b) N-(4-Chlorophenyl)-3-[(4-Chlorophenyl)Methanesulfonyl]Thiophene-2-Carboxamide (CAS: 251097-10-6)

- Key Differences : Features a chlorophenylsulfonyl group instead of methoxyphenylsulfonyl and lacks the nitro substituent.

- Implications : The electron-withdrawing chloro group may reduce electron density at the sulfonyl group, altering reactivity in nucleophilic substitution reactions. The absence of a nitro group could diminish oxidative stability .

(c) 2-Chloro-N-[4-(6-Methyl-1,3-Benzothiazol-2-yl)Phenyl]-4-Nitrobenzamide (CAS: 289491-08-3)

Functional Group Comparison

*Estimated based on molecular formula C₂₀H₁₆ClN₂O₆S₂.

Pharmacological and Physicochemical Implications

- This contrasts with analogues lacking nitro groups, which may exhibit reduced binding potency .

- Sulfonyl Group Variations: The 4-methoxyphenylsulfonyl moiety provides moderate electron-donating effects via the methoxy group, balancing hydrophobicity and solubility.

- Heterocyclic Influence : Thiophene and thiazole rings contribute to aromatic stacking interactions. Benzothiazole derivatives () may exhibit enhanced fluorescence, useful in imaging applications .

Q & A

Q. What are the key synthetic routes for 2-chloro-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-4-nitrobenzamide?

The compound can be synthesized via multi-step reactions. A common approach involves coupling a sulfonyl chloride intermediate (e.g., 4-methoxybenzenesulfonyl chloride) with a thiophene-containing ethylamine derivative, followed by nitro-group introduction. Optimization of reaction conditions (e.g., temperature, catalysts) is critical for improving yields, as seen in analogous multi-step syntheses with yields of 2–5% . Reagents like 4-nitrobenzenesulfonamide and sulfonyl chlorides are often used in sulfonation steps .

Q. Which spectroscopic methods are essential for characterizing this compound?

Key techniques include:

- 1H/13C NMR : To confirm the presence of the thiophene ring, sulfonyl group, and nitrobenzamide backbone .

- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .

- UV-Vis Spectroscopy : To study electronic transitions, particularly for nitro-aromatic systems .

Q. What are common impurities encountered during synthesis, and how are they addressed?

By-products may arise from incomplete sulfonation or nitro-group reduction. Chromatographic purification (e.g., column chromatography) and recrystallization are standard methods. Contradictions in yield data (e.g., 2–5% vs. higher yields in similar compounds) highlight the need for reaction condition optimization, such as using anhydrous solvents or inert atmospheres .

Advanced Research Questions

Q. How does the sulfonyl group influence the compound’s reactivity and biological activity?

The sulfonyl group enhances electrophilicity, facilitating nucleophilic substitutions. Its electron-withdrawing nature stabilizes intermediates in coupling reactions . In biological studies, sulfonyl moieties are linked to receptor binding affinity, as seen in pharmacophore models for enzyme inhibitors .

Q. What structural insights can X-ray crystallography provide for this compound?

Single-crystal X-ray diffraction resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding with the nitro group). For example, analogous chlorophenyl sulfonamides show planar geometries stabilized by π-π stacking . Such data validate computational models and inform structure-activity relationships (SAR).

Q. How can computational methods predict the compound’s pharmacokinetic properties?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps), while molecular docking simulates binding to target proteins (e.g., kinases). PubChem-derived SMILES and InChI keys enable virtual screening for solubility, logP, and bioavailability .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions (e.g., cell lines, concentrations). Meta-analyses of dose-response curves and orthogonal assays (e.g., enzyme inhibition vs. cell viability) are recommended. For instance, hybrid molecules with nitrobenzamide motifs show variable antimicrobial activity depending on substituent positioning .

Q. How is the thiophene moiety leveraged in material science applications?

Thiophene’s conjugated system enables applications in organic electronics. Functionalization with sulfonyl-nitro groups can tune optical properties (e.g., fluorescence) for sensor development .

Q. What role does the nitro group play in oxidative/reductive transformations?

The nitro group can be reduced to an amine under catalytic hydrogenation (Pd/C, H2), forming intermediates for further derivatization. Conversely, oxidation may yield quinone-like structures, though this is less common in nitrobenzamides .

Q. How are SAR studies designed for this compound in drug discovery?

- Scaffold Modification : Varying substituents on the benzene ring (e.g., replacing methoxy with halogens).

- Bioisosteric Replacement : Substituting the sulfonyl group with phosphonate or carbonyl analogs.

- In Silico Screening : Using molecular docking to prioritize analogs with predicted high affinity .

Methodological Considerations

- Synthesis Optimization : Use Design of Experiments (DoE) to evaluate factors like solvent polarity and temperature .

- Crystallization : Slow evaporation from DMSO/water mixtures often yields high-quality crystals for XRD .

- Biological Assays : Pair in vitro studies (e.g., MIC assays) with in silico ADMET profiling to prioritize leads .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.